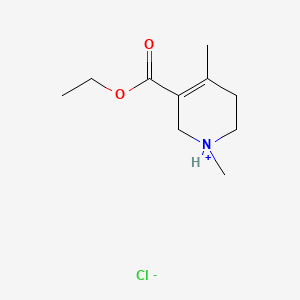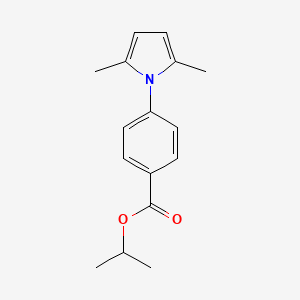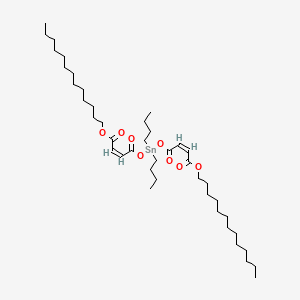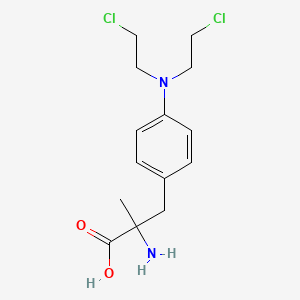
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a bifunctional alkylating agent that is widely used in chemotherapy for treating various types of cancer, including multiple myeloma, ovarian cancer, and breast cancer . The compound is known for its ability to interfere with DNA and RNA synthesis, leading to the inhibition of cancer cell growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- involves several steps, starting with the amino acid phenylalanineOne common method involves the treatment of 4-[bis(2-chloroethyl)amino]-L-phenylalanine free base with hydrochloric acid in water, followed by isolation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and purity, ensuring that the final product meets pharmaceutical standards. The use of protective groups and controlled reaction conditions are crucial to achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- undergoes various chemical reactions, including:
Alkylation: The compound acts as an alkylating agent, forming covalent bonds with DNA and RNA.
Hydrolysis: It can undergo hydrolysis to form inactive metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrochloric Acid: Used in the preparation of the hydrochloride salt
Water: Acts as a solvent in various reactions.
Protective Groups: Used to protect functional groups during synthesis.
Major Products Formed
The major product formed from these reactions is the hydrochloride salt of Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl-, which is used in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Widely used in chemotherapy for treating various cancers.
Industry: Employed in the production of pharmaceutical formulations
Mecanismo De Acción
The compound exerts its effects by chemically altering the DNA nucleotide guanine through alkylation. This causes linkages between strands of DNA, inhibiting DNA and RNA synthesis, which are essential for cell survival. These changes lead to cytotoxicity in both dividing and non-dividing tumor cells . The molecular targets include DNA and RNA, and the pathways involved are related to DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Sarcolysine: Another phenylalanine derivative with similar alkylating properties.
Medphalan: The D-isomer of melphalan, which is less active against certain tumors.
Merphalan: The racemic form of melphalan.
Uniqueness
Phenylalanine, 4-(bis(2-chloroethyl)amino)-alpha-methyl- is unique due to its high efficacy in treating multiple types of cancer and its ability to form stable DNA adducts, leading to effective inhibition of cancer cell growth . Its specific structure allows for targeted alkylation, making it a valuable compound in chemotherapy .
Propiedades
Número CAS |
64977-06-6 |
|---|---|
Fórmula molecular |
C14H20Cl2N2O2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(17,13(19)20)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5H,6-10,17H2,1H3,(H,19,20) |
Clave InChI |
FZMFZUVMIYPKNS-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)N(CCCl)CCCl)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


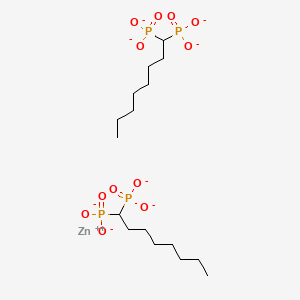
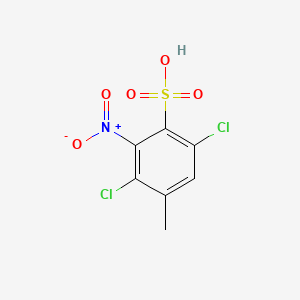
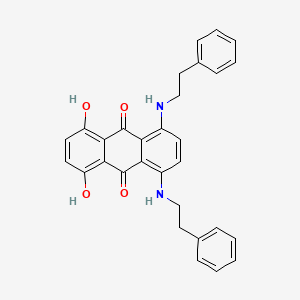

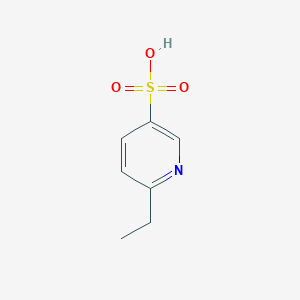
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
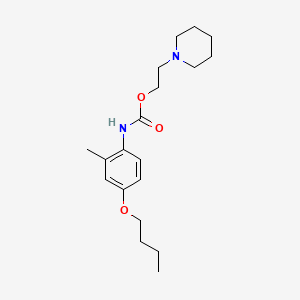
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)
